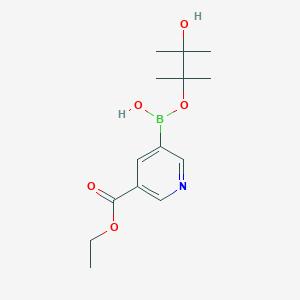

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Beschreibung

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative of nicotinic acid, characterized by a pinacol boronate group at the 5-position of the pyridine ring and an ethyl ester at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are pivotal in pharmaceutical and materials chemistry . Its molecular formula is C₁₅H₂₂BNO₄ (MW: 291.15 g/mol), with a boronate-protecting group that enhances stability and solubility in organic solvents .

Eigenschaften

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-11(9-16-8-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGQTSJZFBTEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396831 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916326-10-8 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (commonly referred to as ETMN) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of ETMN, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₀BNO₄

- Molecular Weight : 277.13 g/mol

- CAS Number : 741709-57-9

- Structure : The compound features a dioxaborolane moiety which is known for its reactivity in organic synthesis and potential biological applications.

ETMN's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that ETMN exhibits antimicrobial properties against various bacterial strains. Its boron-containing structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Antiproliferative Effects : Research indicates that ETMN may inhibit the proliferation of certain cancer cell lines. The presence of the nicotinate group suggests potential interactions with nicotinic receptors or involvement in metabolic pathways related to cancer cell growth.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. This could lead to altered biochemical pathways that favor therapeutic outcomes in disease states.

Antimicrobial Activity

A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of ETMN against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These results indicate that ETMN possesses significant antimicrobial activity, particularly against gram-positive bacteria.

Antiproliferative Effects

In vitro assays were conducted on human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were measured to assess the compound's effectiveness:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 200 |

These findings suggest that ETMN may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

- Case Study on Antimicrobial Resistance : In a recent publication, researchers explored the potential of ETMN to combat multidrug-resistant strains of S. aureus. The study highlighted the compound's ability to restore sensitivity to beta-lactam antibiotics when used in combination therapies.

- Nicotinic Receptor Modulation : Another study investigated the effects of ETMN on nicotinic acetylcholine receptors (nAChRs). Results indicated that ETMN could modulate receptor activity, suggesting implications for neurological disorders where nAChR dysfunction is observed.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

-

Antimicrobial Agents :

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has been explored for its potential as an antimicrobial agent. Research indicates that compounds with similar boronic acid functionalities exhibit activity against Gram-positive and Gram-negative bacteria. The incorporation of the nicotinic acid derivative may enhance the bioactivity and selectivity towards bacterial targets . -

Cancer Therapy :

The compound's ability to undergo Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecules that can be tested for anticancer properties. Boron-containing compounds have shown promise in targeting cancer cells by interfering with cellular processes involved in proliferation and survival .

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

This compound can be utilized as a boron source in Suzuki coupling reactions. This reaction is crucial for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals. The presence of the ethyl ester group facilitates the reaction conditions and improves yields . -

Synthesis of Heterocycles :

The compound serves as a versatile intermediate for synthesizing various heterocyclic compounds. Its reactivity allows for modifications that can lead to the development of new materials with specific electronic or optical properties .

Applications in Materials Science

-

Polymer Chemistry :

The incorporation of boronate esters into polymer backbones has been studied for developing smart materials with responsive properties. This compound can act as a cross-linking agent or a functional group within polymer matrices to enhance mechanical properties or introduce stimuli-responsiveness . -

Nanomaterials :

Research into nanocomposites has identified boron-containing compounds as potential candidates for enhancing the performance of nanomaterials used in electronics and photonics. The unique electronic properties imparted by boron can lead to improved conductivity and stability in various applications .

Case Studies

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in Suzuki-Miyaura reactions, facilitating the synthesis of biaryl and heterobiaryl structures.

Key Reaction Parameters

Mechanistic Insights

-

The boronic ester undergoes transmetallation with a palladium catalyst, transferring the aryl group to the metal center.

-

Base-assisted elimination of the boron-oxygen bond enables coupling with aryl halides.

-

Steric effects from the tetramethyl dioxaborolane group enhance regioselectivity in polyhalogenated substrates .

Ester Hydrolysis

The ethyl ester group undergoes saponification under basic conditions, yielding the corresponding carboxylic acid derivative.

Example Reaction

textEthyl nicotinate-boronate + LiOH·H₂O → Nicotinic acid-boronate + ethanol

Conditions :

This reaction retains the boronic ester functionality, enabling sequential coupling-hydrolysis strategies in multi-step syntheses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Variations

The following table summarizes key structural analogues and their distinguishing features:

Reactivity and Stability

- Ethyl vs. Methyl Esters : The ethyl ester variant (MW 291.15) exhibits marginally higher lipophilicity compared to the methyl analogue (MW 263.10), influencing solubility in polar aprotic solvents like DMSO or THF .

- Substituent Effects : The introduction of a methyl group at the 2-position (e.g., Ethyl 2-methyl-5-...) increases steric hindrance, reducing reaction rates in cross-coupling but improving regioselectivity . Conversely, a chloro substituent (e.g., Ethyl 2-chloro-5-...) enhances electrophilicity, facilitating nucleophilic aromatic substitutions .

- Nitrile Derivatives: The nitrile-functionalized analogue (5-(...)nicotinonitrile) is pivotal in constructing heterocyclic scaffolds for kinase inhibitors due to its ability to form hydrogen bonds with target proteins .

a) Suzuki-Miyaura Cross-Coupling

This compound has been employed in Pd-catalyzed reactions to synthesize nicotinic acid derivatives, such as ethyl 5-aryl-nicotinates, with yields exceeding 85% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) . Its methyl analogue demonstrates comparable efficiency but requires lower catalyst loading due to reduced steric bulk .

Commercial Availability and Pricing

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, a general procedure involves reacting a halogenated nicotinate derivative (e.g., ethyl 5-bromonicotinate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80–100°C under inert gas . Reaction progress is monitored via TLC or LC-MS, followed by purification via column chromatography.

Q. How should researchers characterize this compound to confirm its structural integrity?

Key analytical methods include:

- ¹H/¹³C NMR : Verify the presence of the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and nicotinate ester (δ ~4.3 ppm for ethyl group) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₃BNO₄: 304.1725).

- X-ray crystallography : Resolve crystal structure using SHELX programs to confirm stereochemistry and boron coordination .

Q. What safety precautions are essential when handling this compound?

Critical safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (P280) .

- Ventilation : Use fume hoods to avoid inhalation (P261, P271) .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis (P233, P235) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for aryl-aryl coupling .

- Solvent/base systems : Use DMF/H₂O with K₂CO₃ or Cs₂CO₃ for aqueous compatibility .

- Temperature : 60–100°C, monitored via in situ IR to track boronate consumption .

- Substrate scope : Test coupling with diverse aryl halides (e.g., electron-deficient bromopyridines) to assess reactivity .

Q. How should researchers address inconsistent NMR data for boron-containing intermediates?

Common pitfalls and solutions:

- Dynamic equilibria : Boronates may exhibit fluxional behavior; use low-temperature NMR (–40°C) to "freeze" conformers .

- Impurity signals : Trace THF or pinacol byproducts can overlap with target signals. Purify via preparative HPLC or recrystallization .

- ¹¹B NMR : Confirm boron environment (δ ~30 ppm for sp²-hybridized boron) .

Q. What strategies mitigate competing side reactions during functionalization of the nicotinate core?

- Protecting groups : Temporarily protect the ester moiety with tert-butyl groups to prevent nucleophilic attack during boronation .

- Regioselective coupling : Use directing groups (e.g., pyridine N-oxide) to favor C5-borylation over C2/C4 positions .

- Microwave-assisted synthesis : Reduce reaction time to minimize decomposition .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for cross-coupling reactions?

Potential factors include:

- Substrate purity : Halide impurities (e.g., residual Br⁻) inhibit catalysis. Pre-purify aryl halides via silica gel chromatography .

- Oxygen sensitivity : Degradation of Pd catalysts in air; rigorously degas solvents and use Schlenk techniques .

- Baseline correction in HPLC : Ensure integration methods account for co-eluting byproducts .

Q. Why might crystallographic data conflict with computational models of the boronate structure?

- Crystal packing effects : Non-covalent interactions (e.g., π-stacking) distort bond angles vs. gas-phase DFT calculations .

- Dynamic disorder : Rapid rotation of the pinacol group in the crystal lattice may obscure true geometry. Refine using TWINABS in SHELXL .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Suzuki Coupling

| Component | Example 1 | Example 2 |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dtbpf) |

| Solvent | DMF/H₂O (3:1) | THF |

| Base | K₂CO₃ | CsF |

| Temperature | 80°C | 60°C |

| Yield (reported) | 78% | 92% |

Q. Table 2. Key NMR Signals for Structural Validation

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pinacol methyl | 1.30 (s, 12H) | 24.9, 83.2 |

| Ethyl ester (COOEt) | 4.35 (q, J=7.1 Hz) | 61.5, 14.2 |

| Pyridine C-H | 8.50–9.10 (m) | 123–150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.